![molecular formula C17H17NO6 B2649489 3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid CAS No. 750613-33-3](/img/structure/B2649489.png)
3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid” is a chemical compound with the molecular formula C17H17NO6 . It has a molecular weight of 331.33 . This compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17NO6/c1-22-13-6-4-12(5-7-13)18-16(19)10-24-14-8-3-11(17(20)21)9-15(14)23-2/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Photoluminescent Properties in Lanthanide Coordination Compounds
The synthesis and structural characterization of lanthanide coordination compounds using derivatives similar to 3-methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid reveal significant insights into the influence of electron-donating and electron-withdrawing substituents on photophysical properties. These studies indicate that the presence of an electron-releasing substituent enhances the photoluminescence of Tb(3+) complexes, making these compounds potential candidates for optical applications and materials science research (Sivakumar et al., 2010).
Antioxidant Activity from Marine-derived Fungi
Research on phenyl ether derivatives related to 3-methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid isolated from the marine-derived fungus Aspergillus carneus has shown strong antioxidant activities. These findings underscore the potential of such compounds in developing new antioxidant agents, highlighting the importance of marine biodiversity in drug discovery and development (Lan-lan Xu et al., 2017).
Impact on Photoluminescence in Complexes
A study on the effect of substituent groups on the photoluminescence property of complexes of benzoic acid-functionalized polystyrene with Eu(III) ion highlights the role of methoxy and formyl groups in enhancing fluorescence emission intensities. This research provides valuable insights into the design and development of new luminescent materials for potential use in sensors, displays, and lighting technologies (Baojiao Gao et al., 2016).
Demethoxylation and Hydroxylation Processes
Investigations into the demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals have implications for understanding the chemical processes that may affect the stability and reactivity of compounds like 3-methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid under irradiation conditions. Such studies are critical for applications in food irradiation and the environmental fate of organic pollutants (Birgit Gaisberger et al., 2001).
Molecular Structure and Crystalline Architectures
Research focusing on the crystalline structures of alkoxy-substituted benzoic acids, including those structurally related to 3-methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid, provides insights into the molecular features governing their crystalline architectures. Understanding these interactions is fundamental for the development of new materials with tailored physical properties for use in pharmaceuticals, electronics, and nanotechnology (Pablo A. Raffo et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-13-6-4-12(5-7-13)18-16(19)10-24-14-8-3-11(17(20)21)9-15(14)23-2/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXQIOSHIQMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

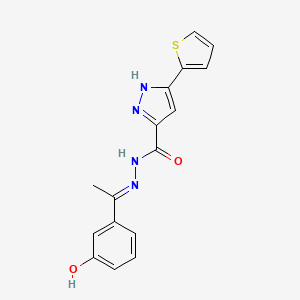
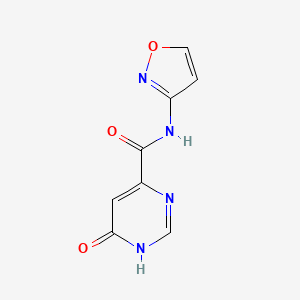
![7-[Pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2649410.png)

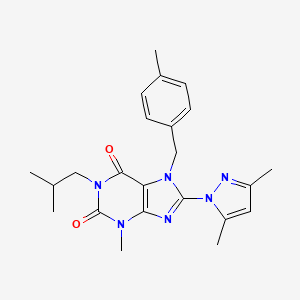
![2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2649413.png)
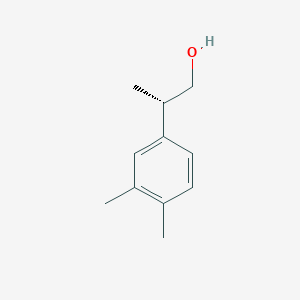
![N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2649418.png)

![(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2649421.png)
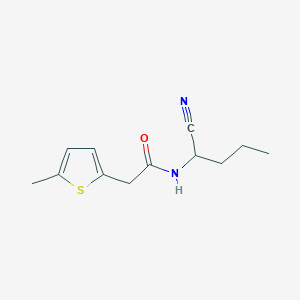
![2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2649425.png)
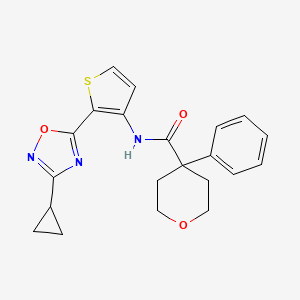
![4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide](/img/structure/B2649429.png)